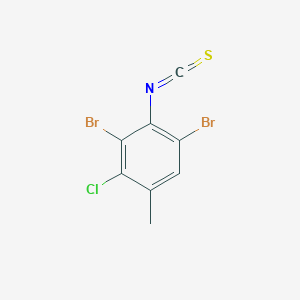
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H4Br2ClNS and a molecular weight of 341.45 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a phenyl ring substituted with chlorine, bromine, and methyl groups, as well as an isothiocyanate functional group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate typically involves the reaction of 3-Chloro-2,6-dibromo-4-methylphenylamine with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions. The reaction proceeds as follows:
[ \text{C}_8\text{H}_5\text{Br}_2\text{ClN} + \text{CSCl}_2 \rightarrow \text{C}_8\text{H}_4\text{Br}_2\text{ClNS} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor equipped with temperature control and efficient mixing to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The isothiocyanate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol at room temperature.
Oxidation: Hydrogen peroxide or peracids are used as oxidizing agents, and the reaction is conducted in an aqueous or organic solvent at elevated temperatures.
Reduction: Lithium aluminum hydride or other hydride donors are used as reducing agents, and the reaction is performed in an inert solvent like tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic Substitution: Thiourea or thiocarbamate derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
科学研究应用
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate has several applications in scientific research, including:
Proteomics Research: Used as a reagent for labeling and detecting proteins in proteomics studies.
Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in studies investigating the biological activity of isothiocyanate-containing compounds, including their potential anticancer and antimicrobial properties.
作用机制
The mechanism of action of 3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can alter the function of the target proteins, leading to various biological effects. The compound may also interact with other cellular components, such as DNA or enzymes, through similar mechanisms.
相似化合物的比较
Similar Compounds
Phenyl isothiocyanate: A simpler analog with a phenyl ring and an isothiocyanate group.
4-Methylphenyl isothiocyanate: Similar structure but lacks the chlorine and bromine substituents.
2,6-Dibromo-4-methylphenyl isothiocyanate: Similar structure but lacks the chlorine substituent.
Uniqueness
3-Chloro-2,6-dibromo-4-methylphenyl isothiocyanate is unique due to the presence of multiple halogen substituents (chlorine and bromine) on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other isothiocyanate derivatives.
属性
分子式 |
C8H4Br2ClNS |
|---|---|
分子量 |
341.45 g/mol |
IUPAC 名称 |
1,3-dibromo-4-chloro-2-isothiocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H4Br2ClNS/c1-4-2-5(9)8(12-3-13)6(10)7(4)11/h2H,1H3 |
InChI 键 |
BSAPDFOSOGWCAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)Br)N=C=S)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


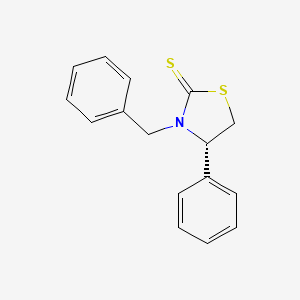
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)


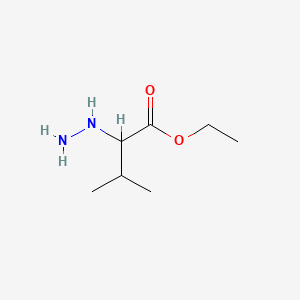
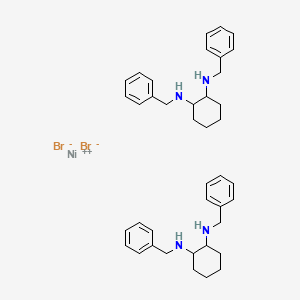
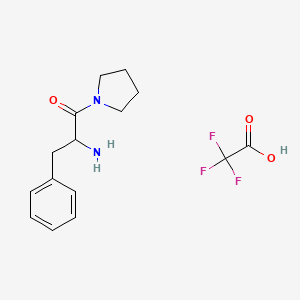
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)

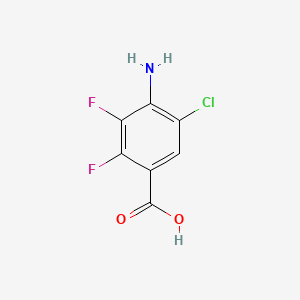
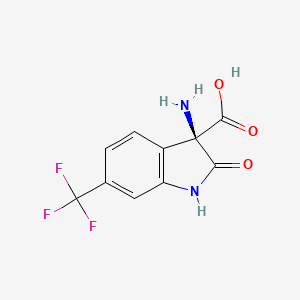
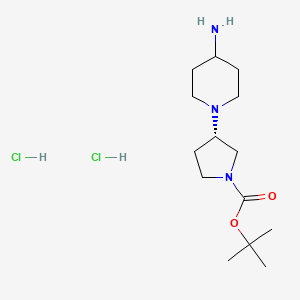

![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)
